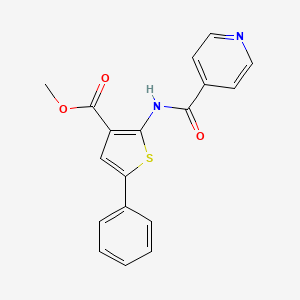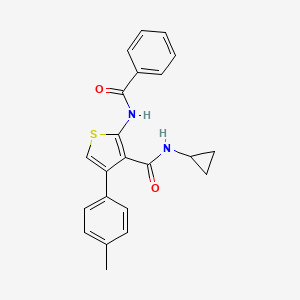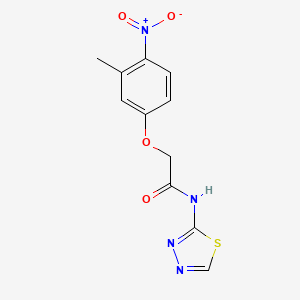
2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a phenoxy group, a nitro group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The starting material, 3-methyl-4-nitrophenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Formation of the thiadiazole ring: The phenoxy intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final acetamide formation: The thiadiazole intermediate is then acylated using an appropriate acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine compound.
Substitution: The major products would depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a potential additive for materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further research.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Unique due to its specific combination of functional groups.
2-(4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the methyl group.
2-(3-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-7-4-8(2-3-9(7)15(17)18)19-5-10(16)13-11-14-12-6-20-11/h2-4,6H,5H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZGMCPOXRQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3597857.png)
METHANONE](/img/structure/B3597870.png)
![N-[4-(benzyloxy)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B3597877.png)
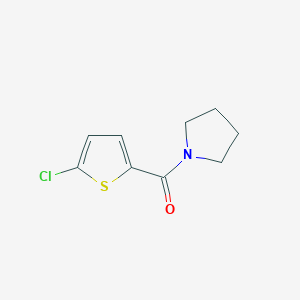

![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B3597896.png)
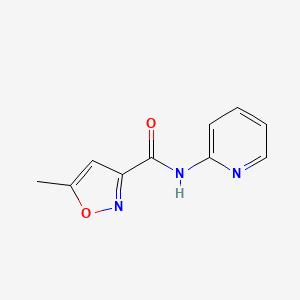
![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B3597914.png)
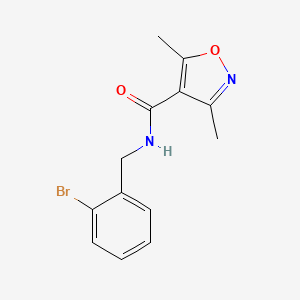

![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3597934.png)

